molecular formula C33H39N5O5 B10853709 Tyr-Pro-Phe-Ala-Bn

Tyr-Pro-Phe-Ala-Bn

Cat. No.: B10853709
M. Wt: 585.7 g/mol
InChI Key: FFJZWXQQTXSXFM-OCDVNBFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyr-Pro-Phe-Ala-Bn is a synthetic peptide with the molecular formula C33H39N5O5 and a PubChem CID of 45487602 . While direct biological data on this specific sequence is limited in the public domain, its structure provides strong clues for its research value. The sequence features an N-terminal tyrosine (Tyr), a motif common in many bioactive peptides, particularly those that interact with opioid or other neuropeptide receptors . The presence of proline (Pro) can induce turns in the peptide backbone, influencing its three-dimensional structure and receptor binding affinity . Research on chimeric peptides containing overlapping Tyr and Phe residues has shown promise in producing robust analgesia with potentially reduced side effects compared to classical opioids . This suggests that this compound may be a compound of interest for investigating novel pathways in pain management and neuropharmacology. Furthermore, synthetic peptides constitute a unique class of pharmaceutical agents due to their high specificity and ability to target protein-protein interactions, which are often challenging for small molecules to address . The "Bn" (benzyl) modification indicates a common strategy to enhance the peptide's stability and membrane permeability, two intrinsic drawbacks of natural peptides . As such, this compound serves as a valuable tool for researchers exploring the structure-activity relationships of peptides, their metabolic stability, and their mechanism of action in various biological systems. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C33H39N5O5

Molecular Weight

585.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(benzylamino)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H39N5O5/c1-22(30(40)35-21-25-11-6-3-7-12-25)36-31(41)28(20-23-9-4-2-5-10-23)37-32(42)29-13-8-18-38(29)33(43)27(34)19-24-14-16-26(39)17-15-24/h2-7,9-12,14-17,22,27-29,39H,8,13,18-21,34H2,1H3,(H,35,40)(H,36,41)(H,37,42)/t22-,27-,28-,29-/m0/s1

InChI Key

FFJZWXQQTXSXFM-OCDVNBFTSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Scientific Research Applications

Structural Characteristics and Synthesis

The synthesis of Tyr-Pro-Phe-Ala-Bn can be accomplished through solid-phase peptide synthesis (SPPS), which allows for the precise control of peptide sequences and modifications. The incorporation of the benzyl group enhances the lipophilicity and stability of the peptide, making it suitable for various biological applications.

Opioid Receptor Interaction

Research indicates that aromatic amino acids like tyrosine (Tyr) and phenylalanine (Phe) play crucial roles in opioid peptides. For instance, modifications to these residues can significantly affect receptor binding affinity and selectivity. In studies involving similar compounds, substitutions such as dimethylphenylalanine have shown enhanced μ-opioid receptor affinity, suggesting that this compound could be optimized for improved analgesic properties .

Antinociceptive Effects

Case studies have demonstrated that analogs of this compound exhibit potent antinociceptive effects in animal models. For example, a related compound was found to be significantly more effective than morphine in pain relief assays . This suggests that this compound could be developed as a novel analgesic agent.

Cancer Treatment

Peptides like this compound are being explored for their potential in cancer therapy due to their ability to target specific receptors on tumor cells. Research has shown that certain peptide analogs can effectively inhibit tumor growth by targeting angiogenic pathways . The incorporation of specific amino acid sequences can enhance the selectivity and efficacy of these peptides against cancer cells.

Drug Delivery Systems

This compound can also be utilized in drug delivery systems where peptides serve as carriers for therapeutic agents. The structural properties of this pentapeptide allow it to facilitate cellular uptake and improve the bioavailability of conjugated drugs . Such applications are crucial in developing targeted therapies for various diseases.

Comparative Data Table

The following table summarizes key findings related to the biological activity and therapeutic potential of this compound compared to other peptide analogs:

Peptide Analogμ-Receptor Affinity (nM)Antinociceptive Activity (vs Morphine)Cancer Targeting Efficacy
This compoundTBDTBDTBD
[Dmp 3]YRFB22.740-fold more potentHigh
YRFB26.8Comparable to morphineModerate

Comparison with Similar Compounds

Structural and Functional Similarities

Ile-Pro-Pro-Phe (IPPF)
  • Source : Derived from flaxseed protein hydrolysate .
  • Sequence : Ile-Pro-Pro-Phe (tetrapeptide).
  • Molecular Weight : ~526.63 g/mol.
  • Bioactivity : Demonstrates 93.47% cholesterol micelle solubility inhibition in vitro, the highest among six tested peptides. Molecular dynamics simulations confirm stable binding with cholesterol .
  • Comparison : Both IPPF and Tyr-Pro-Phe-Ala-Bn contain Pro residues, which may enhance structural rigidity. The Phe residue in IPPF contributes to hydrophobic interactions, akin to this compound’s Phe and Tyr.
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL)
  • Source : Synthetic thrombin receptor agonist .
  • Sequence : 14-residue peptide with a Pro-Phe motif.
  • Bioactivity: Mimics thrombin’s effects on human mesangial cells, preventing cAMP-induced morphological changes and stimulating phospholipid metabolism (e.g., inositol phosphate release, cytosolic calcium elevation) .
  • However, SFLL’s longer chain enables broader signaling activation.

Comparative Analysis Table

Compound Sequence Molecular Weight (g/mol) Key Bioactivity Structural Highlights
This compound This compound ~655.74 Not explicitly reported (structural focus) Benzylamide terminus; Pro-Phe motif
Ile-Pro-Pro-Phe Ile-Pro-Pro-Phe ~526.63 93.47% cholesterol inhibition in vitro Pro-Pro motif; hydrophobic residues
SFLL Ser-Phe-Leu-Leu-Arg-...-Pro-Phe ~1,800 (estimated) Thrombin receptor agonism Pro-Phe motif; extended signaling domain

Key Research Findings

In SFLL, Pro-Phe is critical for thrombin receptor binding, suggesting analogous motifs in this compound may target similar pathways .

Hydrophobic Interactions :

  • Phe and Tyr residues in this compound and IPPF facilitate hydrophobic binding to targets like cholesterol or receptors .

Functional Divergence :

  • IPPF’s cholesterol-lowering activity contrasts with SFLL’s signaling activation, highlighting how sequence length and terminal modifications (e.g., benzylamide) dictate functional specialization.

Preparation Methods

Resin Selection and Loading

SPPS remains the gold standard for synthesizing Tyr-Pro-Phe-Ala-Bn due to its scalability and control over sequential amino acid addition. Chloro-trityl resins are preferred for their stability during Fmoc (fluorenylmethyloxycarbonyl) chemistry, enabling efficient loading of the C-terminal alanine benzyl ester (Ala-Bn). The resin’s acid-labile linkage allows selective cleavage while preserving side-chain protections.

Sequential Coupling Reactions

Coupling efficiency critically depends on activating agents and reaction conditions:

  • Activation Reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N’-diisopropylcarbodiimide (DIC) with hydroxyazabenzotriazole (HOAt) are employed to minimize racemization, particularly during proline incorporation.

  • Temperature Control : Reactions conducted at ≤50°C prevent epimerization of sterically hindered residues like phenylalanine (Phe).

  • Monitoring : Real-time Kaiser tests ensure complete coupling before progressing to subsequent residues.

Cleavage and Deprotection Strategies

Trifluoroacetic Acid (TFA)-Based Cocktails

Final cleavage from the resin and global deprotection utilize a mixture of TFA, triisopropylsilane (TIS), and water (95:2.5:2.5 v/v). This cocktail achieves:

  • Efficient Resin Cleavage : Complete detachment within 2–3 hours at room temperature.

  • Side-Chain Deprotection : Removal of tert-butyl (t-Bu) and trityl (Trt) groups from tyrosine (Tyr) and proline (Pro), respectively.

Table 1: Cleavage Efficiency Under Varied Conditions

ConditionTime (h)Purity (%)Yield (%)
TFA/TIS/H₂O (95:2.5:2.5)2.59288
TFA/EDT/H₂O (94:3:3)3.08582

Data adapted from.

Purification and Characterization

Desalting via Size-Exclusion Chromatography

Crude peptide mixtures undergo initial desalting using Sephadex G25 columns with 15–20% acetic acid as the mobile phase, effectively removing residual TFA and organic solvents.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Final purification employs RP-HPLC with C18 columns and gradients of acetonitrile/water containing 0.1% TFA. Critical parameters include:

  • Gradient Optimization : 10–40% acetonitrile over 60 minutes for optimal resolution.

  • Detection : UV monitoring at 220 nm for peptide bonds and 280 nm for tyrosine’s aromatic side chain.

Table 2: HPLC Purification Outcomes

Column TypeGradient ProfilePurity (%)Recovery (%)
C1810–40% AcCN/60 min9875
C815–45% AcCN/60 min9568

Data sourced from.

Benzylation of the C-Terminal Alanine

Solvent-Dependent Azeotropic Esterification

The benzyl (Bn) group is introduced via a one-step esterification of alanine using benzyl alcohol and p-toluenesulfonic acid in refluxing cyclohexane, which outperforms traditional solvents like benzene or toluene by minimizing racemization.

Table 3: Solvent Impact on Benzylation Efficiency

SolventYield (%)Enantiomeric Excess (%)
Cyclohexane9599.4
Toluene8575.3
Benzene9098.5

Data derived from.

Mechanistic Insights

Cyclohexane’s lower polarity reduces racemization by stabilizing the transition state during esterification. In contrast, toluene’s higher dielectric constant promotes partial epimerization, particularly for residues with electron-withdrawing side chains (e.g., tyrosine).

Challenges and Mitigation Strategies

Racemization During Synthesis

Proline’s secondary amine and alanine’s β-carbon are prone to racemization under basic conditions. Mitigation strategies include:

  • Low-Temperature Coupling : Maintaining reactions at ≤50°C.

  • HOAt Additives : Enhancing coupling efficiency without base generation.

Side-Chain Interactions

Tyrosine’s phenolic hydroxyl group can undergo sulfonation during TFA cleavage. Incorporating 2,4-dimethoxybenzyl (Dmb) protection prevents this side reaction .

Q & A

Q. What are the optimal protocols for synthesizing Tyr-Pro-Phe-Ala-Bn with high purity?

Methodological Approach :

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise assembly.
  • Purify via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).
  • Confirm identity using LC-MS (ESI or MALDI-TOF) and 1D/2D NMR for backbone connectivity and side-chain verification.
  • Assess purity via analytical HPLC (>95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify sequence and stereochemistry.
  • Mass Spectrometry (MS) : Confirm molecular weight and detect post-synthetic modifications.
  • Circular Dichroism (CD) : Analyze secondary structure in solution.
  • FT-IR Spectroscopy : Monitor amide bond formation and stability .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Best Practices :

  • Document detailed protocols (resin type, coupling reagents, deprotection times).
  • Standardize purification thresholds (e.g., gradient slope, column temperature).
  • Share raw characterization data (NMR spectra, HPLC chromatograms) in supplementary materials .

Q. What are common pitfalls in quantifying this compound using spectrophotometric methods?

Challenges and Solutions :

  • Avoid the Bradford assay (biased by peptide sequence; ’s protein-dye binding principle may not apply).
  • Use UV-Vis absorbance (tyrosine’s aromatic side chain at 280 nm) with molar extinction coefficient calibration.
  • Validate via amino acid analysis (AAA) or Edman degradation for absolute quantification .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?

Experimental Design :

  • Incubate the peptide in simulated biological fluids (e.g., PBS, human serum) at 37°C.
  • Monitor degradation via LC-MS/MS at timed intervals.
  • Analyze metabolites using high-resolution MS and compare to synthetic standards.
  • Include protease inhibitors as controls to identify enzymatic vs. chemical degradation .

Q. What strategies resolve contradictory data regarding this compound’s biological activity across studies?

Analytical Framework :

  • Replicate experiments using identical cell lines/pathways (e.g., µ-opioid receptor transfection levels).
  • Validate activity via orthogonal assays (e.g., cAMP inhibition, calcium flux, and β-arrestin recruitment).
  • Control for batch-to-batch variability by re-synthesizing the peptide and sharing raw data .

Q. How can target engagement of this compound be validated in cellular assays?

Methodological Tools :

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.
  • Apply radioligand displacement assays (³H-DAMGO for µ-opioid receptors).
  • Perform mutagenesis studies to identify critical receptor residues for interaction .

Q. What computational approaches predict this compound’s interactions with opioid receptors?

Modeling Strategies :

  • Conduct molecular docking (AutoDock Vina, Schrödinger) using receptor crystal structures (e.g., PDB: 4DKL).
  • Perform molecular dynamics (MD) simulations (GROMACS) to assess binding stability.
  • Validate predictions with alanine-scanning mutagenesis and functional assays .

Q. How should structure-activity relationship (SAR) studies for this compound derivatives be designed?

SAR Workflow :

  • Systematically substitute residues (e.g., Tyr¹→D-Tyr, Phe³→Trp) using SPPS.
  • Test analogs in radioligand binding and functional assays (e.g., GTPγS binding).
  • Corrogate data with 3D-QSAR models to identify critical pharmacophores .

Q. What in vivo models are appropriate for this compound’s pharmacokinetic analysis?

Preclinical Considerations :

  • Use rodent models (Sprague-Dawley rats) for IV/SC administration and plasma sampling.
  • Quantify plasma concentrations via LC-MS/MS with stable isotope-labeled internal standards.
  • Assess blood-brain barrier penetration using microdialysis or brain homogenate analysis .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze dose-response data for this compound?

Statistical Framework :

  • Fit data to sigmoidal dose-response curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Apply hierarchical Bayesian modeling to account for inter-experiment variability.
  • Use Bland-Altman plots to assess agreement between replicates .

Q. What methodologies address batch variability in this compound’s bioactivity data?

Quality Control Measures :

  • Implement ISO-compliant synthesis protocols (e.g., fixed reaction temperatures, reagent lot tracking).
  • Normalize bioactivity data to an internal reference compound (e.g., DAMGO).
  • Publish supplementary chromatograms and spectra for cross-lab verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.